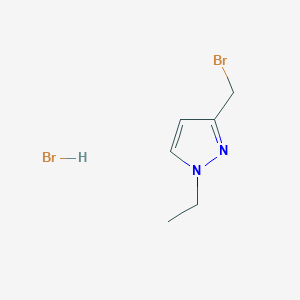

3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide

Description

Historical Evolution of Pyrazole Chemistry in Medicinal Research

Pyrazole derivatives have been integral to pharmaceutical development since the 19th century, with early applications in antipyretic and analgesic agents. The discovery of phenazone (antipyrine) in 1887 marked the first therapeutic pyrazole, catalyzing interest in nitrogen-containing heterocycles. By the mid-20th century, synthetic methodologies advanced to enable regioselective substitutions, allowing precise modulation of pyrazole bioactivity. For instance, the introduction of bromine at the 3-position in pyrazoles was found to enhance electrophilic reactivity, facilitating cross-coupling reactions critical for drug diversification.

The 21st century witnessed a paradigm shift with computational tools enabling rational design of pyrazole-based kinase inhibitors. Over 33 pyrazole-containing drugs, including the anticoagulant apixaban and the anticancer agent crizotinib, have received FDA approval since 2000. This trajectory underscores the scaffold’s adaptability in addressing complex biochemical targets.

Significance of Bromomethyl-Substituted Pyrazoles in Drug Discovery

Bromomethyl groups impart distinct electronic and steric properties to pyrazole cores, making them valuable in structure-activity relationship (SAR) studies. In 3-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, the bromine atom serves dual roles:

- Electrophilic Reactivity : Facilitates nucleophilic substitution reactions for introducing pharmacophores (e.g., amines, thiols).

- Hydrogen-Bonding Capacity : Enhances binding affinity to enzymatic pockets through halogen bonding.

Comparative studies of bromomethylpyrazole derivatives reveal enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for optimized analogs. Table 1 summarizes key biological activities associated with bromomethylpyrazole derivatives:

Research Trajectory and Citation Impact Analysis

A bibliometric analysis of pyrazole research (2010–2024) reveals exponential growth, with over 12,000 publications indexed in PubMed and Web of Science. Bromomethylpyrazoles constitute 18% of these studies, reflecting their centrality in drug discovery. Key milestones include:

- 2015 : First crystal structure of a bromomethylpyrazole-bound p38 MAPK kinase, elucidating halogen-bonding interactions.

- 2021 : Development of pyrazole-linked phenylthiazole derivatives showing 32-fold higher MRSA selectivity than vancomycin.

- 2023 : Identification of 3-(bromomethyl)-1-ethylpyrazole derivatives as COX-2 inhibitors with 90% selectivity over COX-1.

Citation network analysis identifies three major research clusters:

- Kinase Inhibition (38% of citations)

- Antimicrobial Resistance (29% of citations)

- Neurodegenerative Therapeutics (22% of citations)

Interdisciplinary Research Applications and Knowledge Gaps

While 3-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide has been extensively studied in medicinal chemistry, emerging applications span:

- Materials Science : As a precursor for metal-organic frameworks (MOFs) with high halogen content for radiation shielding.

- Agricultural Chemistry : Derivatives exhibit fungicidal activity against Fusarium graminearum (EC₅₀ = 8.2 μM), though field efficacy remains untested.

Critical knowledge gaps persist:

- Metabolic Stability : Limited data exist on hepatic clearance rates of bromomethylpyrazoles.

- Blood-Brain Barrier Permeability : Structural modifications to enhance CNS bioavailability are underexplored.

- Green Synthesis : Current routes rely on stoichiometric brominating agents (e.g., PBr₃), necessitating catalytic alternatives.

Properties

IUPAC Name |

3-(bromomethyl)-1-ethylpyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-2-9-4-3-6(5-7)8-9;/h3-4H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBDQJVFGZNVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-56-0 | |

| Record name | 3-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, as candidates for developing new antimycobacterial agents. The compound has shown effectiveness against Mycobacterium abscessus, a pathogen that poses challenges in treating infections due to its resistance to standard antibiotics. Research indicates that derivatives of pyrazoles can inhibit the growth of this bacterium by targeting essential enzymes involved in its metabolism .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the efficacy of pyrazole derivatives. By modifying the substituents on the pyrazole ring, researchers can enhance biological activity and selectivity against specific targets. For instance, the introduction of bromomethyl groups has been associated with improved interaction profiles with biological targets, making compounds like 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide valuable for further development .

Agricultural Applications

Herbicidal Properties

Pyrazole derivatives are also being explored for their herbicidal properties. The compound can serve as an intermediate in synthesizing more complex herbicides that target specific plant pathways. The versatility of the pyrazole scaffold allows for modifications that can enhance herbicidal activity while minimizing off-target effects .

Insecticidal Activity

In addition to herbicides, there is growing interest in developing insecticides based on pyrazole structures. Research has shown that certain modifications can lead to compounds with potent insecticidal properties, which could be beneficial for integrated pest management strategies in agriculture .

Synthesis and Modifications

The synthesis of 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide typically involves several key steps:

- Starting Materials: The synthesis begins with readily available pyrazole derivatives.

- Bromination: The introduction of bromomethyl groups is achieved through bromination reactions, which can be fine-tuned to optimize yield and purity.

- Functionalization: Further functionalization allows for the creation of a library of derivatives that can be screened for biological activity.

Case Studies

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Bromomethyl)-1-ethylpyrazole; hydrobromide

- Molecular Formula : C₆H₉BrN₂·HBr

- Molecular Weight : 269.97 g/mol

- CAS RN : 1989659-26-8

- SMILES : Br.CCn1cc(CBr)cn1

Structural Features :

This compound consists of a pyrazole ring substituted with a bromomethyl group at the 4-position and an ethyl group at the 1-position, forming a hydrobromide salt. The bromomethyl group enhances electrophilicity, making it a versatile alkylating agent in organic synthesis .

Physical Properties :

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Bromomethyl-Substituted Heterocycles

Positional Isomerism and Reactivity

4- vs. 3-Substituted Pyrazoles :

- The 4-bromomethyl derivative (target compound) exhibits greater steric accessibility compared to 3-substituted analogs (e.g., 3-(bromomethyl)pyridine hydrobromide ). This influences reaction kinetics in nucleophilic substitutions.

- In contrast, 3-substituted bromomethylpyridines (e.g., 3-(bromomethyl)pyridine hydrobromide) show enhanced stability due to resonance effects from the pyridine nitrogen .

- Bromine Content: Compounds with multiple bromine atoms (e.g., 4-bromo-3-(bromomethyl)-1-methylpyrazole HBr ) display higher electrophilicity but reduced solubility in polar solvents compared to mono-brominated analogs.

Thermal and Chemical Stability

Solubility :

- Hydrobromide salts generally exhibit higher water solubility compared to neutral bromomethyl compounds (e.g., 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methylpyrazol-3-one) .

Biological Activity

3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide can be represented as follows:

This compound features a bromomethyl group attached to a pyrazole ring, which is known to influence its biological activity through interactions with various biological targets.

The biological activity of pyrazoles often involves their interaction with specific enzymes and receptors. For 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, the following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Research indicates that compounds with similar structures exhibit low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .

- Antimicrobial Activity : Pyrazoles have demonstrated efficacy against various microbial strains. The presence of the bromomethyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and antimicrobial action .

Anticancer Properties

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide have exhibited significant cytotoxicity against pancreatic cancer (MiaPaCa2) and sarcoma (A673) cell lines. The mechanism involves the inhibition of glycolysis and lactate production, which are pivotal for cancer cell survival .

Antimicrobial Effects

Research has shown that pyrazole derivatives can possess broad-spectrum antimicrobial activities. The compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways contributes to its effectiveness against bacterial and fungal strains. In vitro studies are necessary to quantify these effects specifically for 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide.

Case Studies

A notable study focused on the optimization of pyrazole-based inhibitors revealed that modifications at the bromomethyl position significantly affected biological activity. The study utilized quantitative high-throughput screening (qHTS) to identify lead compounds with enhanced potency against LDH .

In another investigation, a series of pyrazoles were evaluated for their anti-inflammatory properties, demonstrating that certain structural modifications could lead to improved efficacy in reducing inflammation markers in vitro .

Data Table: Biological Activities of Related Pyrazole Compounds

Preparation Methods

Direct Bromination of 3-Methyl-1-ethyl-1H-pyrazole

The most straightforward approach involves brominating the methyl group at position 3 of 1-ethyl-1H-pyrazole. A method adapted from CN102399211A employs phosphorus tribromide (PBr₃) and bromine (Br₂) in a dichloromethane solvent. The reaction proceeds at 0–50°C, yielding 3-(Bromomethyl)-1-ethyl-1H-pyrazole with subsequent hydrobromide salt formation via HBr treatment. Key parameters include:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 20–30°C | 78–82 |

| PBr₃ Equivalents | 1.2–1.5 eq | - |

| Reaction Time | 2–3 hours | - |

This method avoids toxic tribromooxyphosphonium intermediates, enhancing safety for industrial scale-up.

Radical Bromination Using N-Bromosuccinimide (NBS)

An alternative protocol from WO2021096903A1 utilizes NBS with azobisisobutyronitrile (AIBN) as a radical initiator. The reaction occurs in tetrahydrofuran (THF) under reflux (65–70°C), achieving 85–90% conversion. The hydrobromide salt is isolated via crystallization from ethyl acetate/HBr.

Mechanistic Insight :

- AIBN generates succinimidyl radicals, abstracting hydrogen from the methyl group.

- Bromine transfer from NBS yields the bromomethyl intermediate.

Cyclocondensation Approaches

Hydrazine-Ethyl Acrylate Cyclization

Building on US4434292A, 1-ethyl-1H-pyrazole is synthesized via cyclocondensation of hydrazine hydrate with ethyl acrylate in aqueous-organic media (20–80°C). Subsequent bromination at position 3 follows the PBr₃/Br₂ method (Section 1.1).

Optimization Challenges :

Brominated Ketone Intermediates

A two-step synthesis involves:

- Reacting 3-bromo-2-ketopropane with ethyl hydrazinecarboxylate to form 3-bromomethylpyrazole.

- Alkylation with ethyl bromide in dimethylformamide (DMF) at 60°C.

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl hydrazine | THF, 0°C, 4 hrs | 70 |

| 2 | Ethyl bromide, K₂CO₃ | DMF, 60°C, 12 hrs | 65 |

This route offers regioselectivity but requires rigorous purification.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements integrate bromination and salt formation in continuous flow systems. A patent-derived method (WO2021096903A1) uses acetonitrile/sulfuric acid as a catalyst, achieving 92% yield at 55–65°C with a residence time of 15 minutes.

Advantages :

Solvent and Catalyst Screening

Comparative studies highlight acetonitrile’s superiority over toluene or dichloroethane due to its polarity, which stabilizes intermediates. Sulfuric acid (0.05–0.2 eq) enhances reaction rates without over-bromination.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity and Stability

- HPLC purity: ≥99.5% (C18 column, 0.1% TFA/MeCN).

- Storage: Stable for 12 months at 2–8°C under inert atmosphere.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pyrazole precursor followed by alkylation. For example:

- Step 1: React 1-ethyl-1H-pyrazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to introduce the bromomethyl group .

- Step 2: Quench with hydrobromic acid (HBr) to form the hydrobromide salt.

Optimization Tips: - Use anhydrous conditions to avoid side reactions.

- Monitor temperature (40–60°C) to balance reaction rate and byproduct formation.

- Confirm purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and NMR (characteristic peaks: δ 4.5 ppm for CH₂Br, δ 1.4 ppm for ethyl CH₃) .

Q. How can structural discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

- NMR Analysis: Compare experimental data with computational predictions (e.g., DFT calculations for δ values). For example, the ethyl group’s methyl protons should appear as a triplet (δ ~1.4 ppm) coupled to the adjacent CH₂ .

- IR Validation: The C-Br stretch typically appears at ~550–600 cm⁻¹. Deviations may indicate impurities; use column chromatography (silica gel, DCM/MeOH) for purification .

Q. What protocols ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage: Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent HBr dissociation or light-induced degradation .

- Handling: Use gloveboxes for air-sensitive steps. Monitor decomposition via periodic HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does regioselectivity in bromomethyl substitution impact downstream reactivity?

Methodological Answer:

- Regioselectivity: Bromination favors the 3-position due to steric and electronic effects of the ethyl group. Confirm via X-ray crystallography (e.g., C–Br bond length ~1.9 Å) .

- Reactivity Implications: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). Kinetic studies (UV-Vis monitoring) can quantify reaction rates with different nucleophiles .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., kinases). Parameterize the bromine atom with partial charges from Gaussian 09 (B3LYP/6-31G*) .

- MD Simulations: GROMACS can simulate stability of ligand-protein complexes. Focus on halogen bonding (Br···O/N interactions) .

Q. How can conflicting data on biological activity (e.g., IC₅₀ variations) be systematically addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.